molecular formula C12H15ClO2S B1389385 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride CAS No. 1161945-03-4

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

Cat. No.: B1389385
CAS No.: 1161945-03-4
M. Wt: 258.76 g/mol
InChI Key: SMXDMHCNNWGZJY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an ethene moiety, which is further substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenylacetylene with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction parameters, leading to improved yields and reduced waste. Additionally, the implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can further optimize the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases and solvents such as dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.

    Oxidation Reactions: Epoxides and diols.

    Reduction Reactions: Sulfonyl hydrides and sulfonyl alcohols.

Scientific Research Applications

Chemistry

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is used as a building block in organic synthesis, enabling the formation of complex molecules through various functional group transformations. It serves as a precursor for the synthesis of sulfonamides, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized in the development of enzyme inhibitors and probes for studying sulfonylation reactions. Its ability to modify proteins and other biomolecules makes it valuable in biochemical studies.

Medicine

The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The sulfonyl chloride group can be modified to enhance the bioactivity and selectivity of drug candidates.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and ethene moieties, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDMHCNNWGZJY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Reactant of Route 3
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.